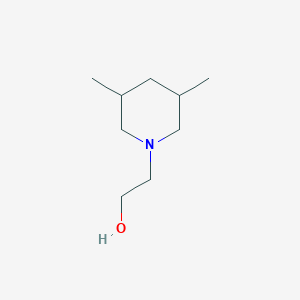

2-(3,5-Dimethylpiperidin-1-yl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3,5-dimethylpiperidin-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-8-5-9(2)7-10(6-8)3-4-11/h8-9,11H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXTCNSACQOVPQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals. They play a significant role in the pharmaceutical industry and are utilized in different therapeutic applications.

Mode of Action

Piperidine derivatives are known to interact with various biological targets, leading to changes in cellular processes

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of biological activities. The specific pathways affected by this compound and their downstream effects would require further investigation.

Biochemical Analysis

Biochemical Properties

2-(3,5-Dimethylpiperidin-1-yl)ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the metabolism of piperidine derivatives, such as monoamine oxidase (MAO) and cytochrome P450 enzymes. These interactions can lead to the modulation of enzyme activity, affecting the overall metabolic pathways in which these enzymes are involved.

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules such as cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA), leading to changes in gene expression and metabolic activity. Additionally, it may affect the proliferation and differentiation of certain cell types, making it a valuable tool for studying cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific receptors or enzymes, leading to either inhibition or activation of their activity. For instance, it may act as an inhibitor of MAO, preventing the breakdown of monoamines and thereby increasing their levels in the cell. This can result in altered neurotransmitter levels and subsequent changes in cellular signaling and function.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The stability and degradation of this compound are important factors to consider. In vitro studies have shown that it remains stable under certain conditions, but may degrade over time when exposed to light or heat. Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and behavior. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Toxic or adverse effects may occur at very high doses, highlighting the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect the metabolic flux and levels of various metabolites in the cell. Understanding these pathways is essential for elucidating the compound’s overall impact on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments. For example, it may be transported into the cell via specific amino acid transporters and subsequently distributed to various organelles.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall impact on cellular processes.

Biological Activity

2-(3,5-Dimethylpiperidin-1-yl)ethanol is a piperidine derivative that has garnered attention for its diverse biological activities. This compound's interactions with various biological targets have implications in pharmacology, particularly in the development of therapeutic agents. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a piperidine ring with two methyl groups at the 3 and 5 positions. This structural configuration is crucial for its biological activity, influencing its ability to interact with specific receptors and enzymes.

Target Interactions

Piperidine derivatives, including this compound, are known to interact with a variety of biological targets:

- Enzymatic Inhibition : The compound has been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters. By inhibiting MAO, the compound can increase levels of monoamines in the brain, potentially enhancing mood and cognitive functions.

- Cell Signaling Modulation : It modulates signaling pathways involving cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA), which are critical in regulating gene expression and cellular metabolism.

Biochemical Pathways

The compound participates in various biochemical pathways, affecting processes such as:

- Metabolism : Interactions with cytochrome P450 enzymes suggest that it may influence drug metabolism and clearance in the body.

- Cellular Effects : It has been observed to alter cellular processes such as apoptosis and proliferation, indicating potential applications in cancer therapy .

Anticancer Potential

Recent studies have highlighted the anticancer properties of piperidine derivatives. For instance, compounds structurally related to this compound have demonstrated significant cytotoxic effects against various cancer cell lines:

| Compound | Cancer Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| 17a | PC3 Prostate | 0.81 | Colchicine binding site inhibitor |

| Related Compound | FaDu Hypopharyngeal | Not specified | Induces apoptosis |

These findings suggest that modifications to the piperidine structure can enhance anticancer activity .

Neuroprotective Effects

The neuroprotective potential of piperidine derivatives is also notable. By inhibiting cholinesterase enzymes (AChE and BuChE), these compounds can enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer's disease .

In Vitro Studies

In vitro experiments have demonstrated that this compound can significantly affect cell viability and proliferation rates across different cell types. For example:

- Cell Line : Human neuroblastoma cells showed increased survival rates when treated with the compound at specific concentrations.

In Vivo Studies

Animal model studies have indicated that higher doses of this compound lead to pronounced effects on behavior and cognition:

- Dosage Effects : At low doses, minimal effects were observed; however, significant improvements in learning and memory were noted at higher doses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.